N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentyl group, a dimethoxyphenyl group, and a pyridazinyl sulfanyl acetamide moiety. It is often used in research due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the pyridazinyl ring and the introduction of the sulfanyl and acetamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyridazinyl Ring: This step often involves the reaction of appropriate starting materials under conditions that promote cyclization to form the pyridazinyl ring.
Introduction of the Dimethoxyphenyl Group: This can be achieved through various substitution reactions, where the dimethoxyphenyl group is introduced onto the pyridazinyl ring.
Attachment of the Sulfanyl Group: This step typically involves the use of thiol reagents to introduce the sulfanyl group onto the pyridazinyl ring.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or similar reagents to form the acetamide group.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the pyridazinyl ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl or pyridazinyl rings, using reagents such as halogens or nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide: This compound has a similar structure but with a methoxyphenyl group instead of a dimethoxyphenyl group.
N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}propionamide: This compound has a propionamide group instead of an acetamide group.
N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}butyramide: This compound has a butyramide group instead of an acetamide group.
Properties
IUPAC Name |
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-16-9-7-13(11-17(16)25-2)15-8-10-19(22-21-15)26-12-18(23)20-14-5-3-4-6-14/h7-11,14H,3-6,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVAPDHELVWGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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